molecular formula C22H25NO3 B259186 Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate

Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate

Cat. No. B259186
M. Wt: 351.4 g/mol
InChI Key: HMVPZJMRCPNSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties.

Mechanism of Action

Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is believed to exert its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the activation of genes that are important for various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antiviral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in lab experiments is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. However, one limitation is that it may have off-target effects on other enzymes or receptors, leading to unintended biological effects.

Future Directions

There are many potential future directions for research on Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. One direction is to study its effects on epigenetic regulation in various disease models. Another direction is to develop more specific HDAC inhibitors based on the structure of this compound. Additionally, it may be useful to study the effects of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-phenylpropanamide to form the final product, this compound.

Scientific Research Applications

Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is commonly used in scientific research as a tool to study the biological effects of benzamides. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. It is also used as a probe to study the binding of benzamides to various receptors.

properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

cyclohexyl 4-(3-phenylpropanoylamino)benzoate

InChI

InChI=1S/C22H25NO3/c24-21(16-11-17-7-3-1-4-8-17)23-19-14-12-18(13-15-19)22(25)26-20-9-5-2-6-10-20/h1,3-4,7-8,12-15,20H,2,5-6,9-11,16H2,(H,23,24)

InChI Key

HMVPZJMRCPNSNP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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